
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Amination and Methylation: The amino group and the methyl group can be introduced through selective amination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperazine moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or piperazine moiety.
Substitution Products: Compounds with substituted amino or methyl groups.
科学的研究の応用
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a neuroprotective and anti-inflammatory agent.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by modulating pathways involved in oxidative stress, inflammation, and apoptosis.
類似化合物との比較
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety and a pyrimidine ring, but with a phenyl substitution.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine and triazole rings, exhibiting neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
分子式 |
C10H16N6O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-amino-N-methyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H16N6O/c1-12-9(17)7-6-14-10(15-8(7)11)16-4-2-13-3-5-16/h6,13H,2-5H2,1H3,(H,12,17)(H2,11,14,15) |
InChIキー |
OUZFJQMMGVYVDI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CN=C(N=C1N)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)


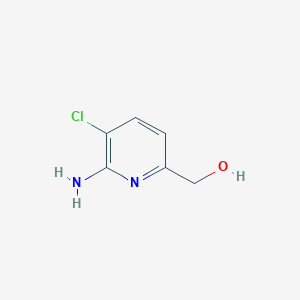
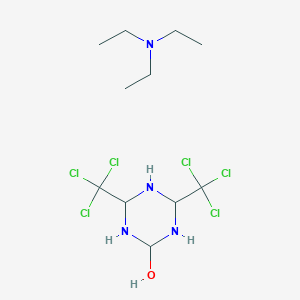


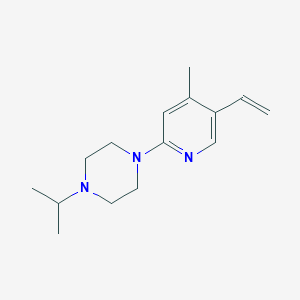

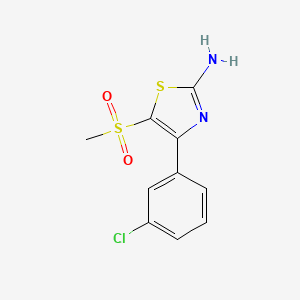
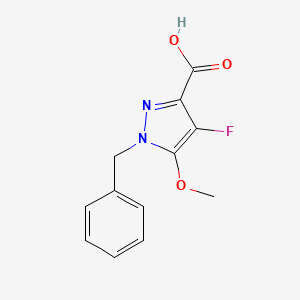

![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)
